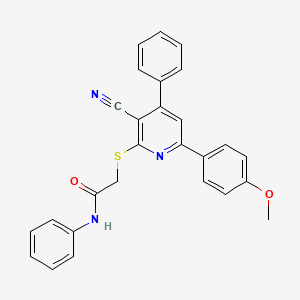![molecular formula C14H9Cl2NO2 B11782943 (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782943.png)
(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a dichlorophenyl group and a methanol group attached to the benzoxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 3,4-dichloroaniline with salicylaldehyde in the presence of a suitable catalyst to form the benzoxazole ring. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)aldehyde or (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)carboxylic acid.
Aplicaciones Científicas De Investigación
(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-(3,4-Dichlorophenyl)benzo[d]oxazole): Lacks the methanol group but shares the benzoxazole core.
(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)amine: Contains an amine group instead of a methanol group.
(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)carboxylic acid: Contains a carboxylic acid group instead of a methanol group.
Uniqueness
The presence of the methanol group in (2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol imparts unique chemical and biological properties. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the methanol group may enhance the compound’s solubility and bioavailability, making it a valuable candidate for medicinal chemistry research .
Propiedades
Fórmula molecular |
C14H9Cl2NO2 |
|---|---|
Peso molecular |
294.1 g/mol |
Nombre IUPAC |
[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-3-2-9(6-11(10)16)14-17-12-5-8(7-18)1-4-13(12)19-14/h1-6,18H,7H2 |
Clave InChI |
KCIMTZRPDCVHTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CO)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)




![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)





![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B11782936.png)

